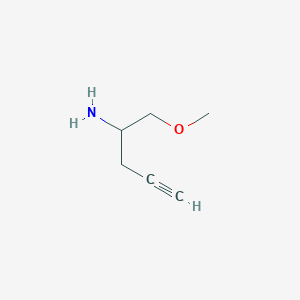
N-cyclobutyl-2,5-dimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-cyclobutyl-2,5-dimethylfuran-3-carboxamide” is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, 2,5-dimethylfuran has been synthesized from 5-hydroxymethylfurfural over Co/N–C catalysts . Another study reported the synthesis of amide derivatives by grafting the pyridine of fluopyram into the boscalid structure .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Antiviral Activity : Research on thiazole C-nucleosides, which share some structural similarities with N-cyclobutyl-2,5-dimethylfuran-3-carboxamide, demonstrated antiviral properties against various viruses, including type 1 herpes virus and type 3 parainfluenza virus. These compounds also inhibited purine nucleotide biosynthesis, suggesting potential for antiviral drug development (Srivastava et al., 1977).
Asymmetric Synthesis : A study on asymmetric intramolecular cyclobutane formation highlighted the potential of using chiral crystalline environments for synthesizing compounds with high enantiomeric excess. This method could be applicable for creating enantiomerically pure versions of this compound and related compounds (Yagishita et al., 2011).
Anti-influenza Virus Activity : A microwave-assisted synthesis of carboxamide compounds, including a derivative carrying an adamantyl moiety, showed significant inhibition against influenza A virus. This suggests that modifications of the this compound structure could lead to potent antiviral agents (Göktaş et al., 2012).
Chemical Synthesis and Reactivity
Organocatalysis : The asymmetric organocatalysis of 4 + 3 cycloaddition reactions involving 2,5-dimethylfuran demonstrated the potential for creating complex cycloadducts with high enantiomeric excess. This research might inform strategies for synthesizing complex derivatives of this compound with specific stereochemical configurations (Harmata et al., 2003).
Thermal Decomposition : Studies on the thermal decomposition of 2,5-dimethylfuran could provide insights into the stability and reactivity of furan derivatives, including this compound, under high-temperature conditions. This knowledge is crucial for developing synthesis protocols and understanding the compound's behavior in various environments (Lifshitz et al., 1998).
Mecanismo De Acción
Target of Action
N-cyclobutyl-2,5-dimethylfuran-3-carboxamide is a type of amide derivative that has been designed and synthesized as a potential fungicide . The primary target of this compound is Succinate Dehydrogenase (SDH) , also known as mitochondrial complex II . SDH plays an irreplaceable role in the tricarboxylic acid cycle and mitochondrial electron transport, catalyzing the oxidation of succinate to fumarate in the mitochondrial matrix .
Mode of Action
The compound interacts with its target, SDH, by inhibiting its activity . The inhibition of SDH by this compound is significant, with a value of 0.11 μmol/L, which is better than that of boscalid (8.22 μmol/L) . This interaction results in a reduction in the expression level of SDHB and SDHD .
Biochemical Pathways
The inhibition of SDH affects the tricarboxylic acid cycle and mitochondrial electron transport, two critical biochemical pathways in fungi . The downstream effects of this inhibition include the disruption of normal metabolism in the host, affecting the growth and development of the host and even leading to death .
Result of Action
The result of the compound’s action is the effective control of fungal diseases. For instance, the protective activity of this compound against rice sheath blight was 74.1% at 100 mg/L, which was better than boscalid (54.6%) . This indicates that the compound can significantly reduce the growth and development of fungi, thereby controlling the spread of fungal diseases.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photodegradation reactions can involve singlet oxygen and triplet chromophoric dissolved organic matter, two photochemically produced reactive intermediates . The competition between these two reactive species can complicate the mechanism of reactions
Propiedades
IUPAC Name |
N-cyclobutyl-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-6-10(8(2)14-7)11(13)12-9-4-3-5-9/h6,9H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFYEPULJSECCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

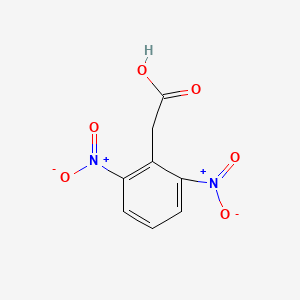
![2-[(3-benzyl-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl)methyl]benzonitrile](/img/structure/B2818625.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2818626.png)
![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2818628.png)
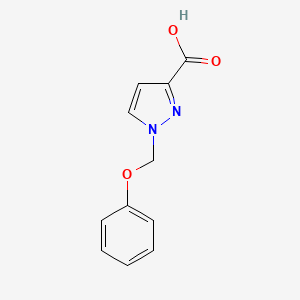
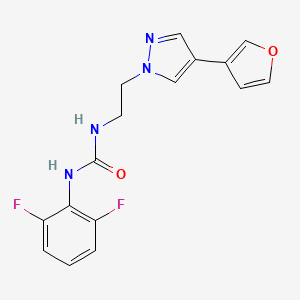
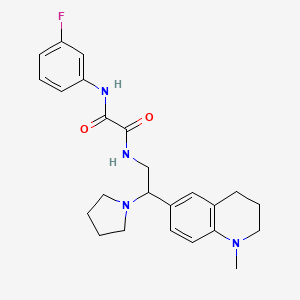
![(E)-4-(dimethylamino)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2818634.png)
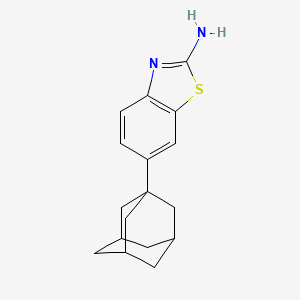
![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2818636.png)

